molecular formula C19H23N5O B2759801 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 2175978-98-8

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No. B2759801
CAS RN: 2175978-98-8
M. Wt: 337.427
InChI Key: XMEPXGBWCVLXTB-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.

Scientific Research Applications

Piperazine and Its Analogues: Anti-mycobacterial Activity

Piperazine and its analogues have been extensively studied for their anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB). These compounds exhibit potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been elaborated, providing valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives: Therapeutic Applications

Piperazine derivatives find applications in a wide range of therapeutic areas. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine building block in drug discovery is highlighted by its presence in a multitude of well-known drugs with diverse therapeutic uses. This versatility underscores the importance of piperazine derivatives in the rational design of drugs and suggests their potential in addressing various diseases (Rathi et al., 2016).

Biological Activities of Synthesized Phenothiazines

Research on phenothiazine derivatives, which often incorporate piperazine units, reveals significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities are attributed to the interactions of the pharmacophoric substituents, the multicyclic ring system, and the lipophilic character of phenothiazines, allowing penetration through biological membranes (Pluta et al., 2011).

Novel Opioid Analogue: MT-45

MT-45, a novel psychoactive substance with an opioid-like compound structure, showcases the interest in exploring piperazine derivatives for their effects similar to opioids. This study provides an overview of the availability, use, desired, and unwanted effects of MT-45, suggesting its opioid-like desired and unwanted effects and potential for dependency similar to other opioids (Siddiqi et al., 2015).

properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13-4-2-10-20-18(13)21-19(25)15-5-3-11-24(12-15)17-9-8-16(22-23-17)14-6-7-14/h2,4,8-10,14-15H,3,5-7,11-12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEPXGBWCVLXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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